7-APDB (hydrochloride)
Description
Properties
Molecular Formula |
C11H15NO · HCl |
|---|---|
Molecular Weight |
213.7 |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-4,8H,5-7,12H2,1H3;1H |
InChI Key |
GGAPWFVQDNLIBR-UHFFFAOYSA-N |
SMILES |
CC(N)CC1=C(OCC2)C2=CC=C1.Cl |
Synonyms |
7-(2-Aminopropyl)-2,3-dihydrobenzofuran |
Origin of Product |
United States |
Chemical Synthesis and Precursor Pathways
Established Synthetic Routes for Benzofuran (B130515) Analogue Production
The production of amphetamine analogues based on the benzofuran and dihydrobenzofuran core typically follows several established synthetic methodologies. A prevalent and well-documented route for attaching a propan-2-amine side chain to an aromatic ring is through the functionalization of a ketone precursor. This general strategy is adapted for various positional isomers of APB and APDB.
One of the most common pathways involves a Friedel-Crafts acylation reaction. rsc.org This reaction attaches an acyl group to the aromatic portion of the benzofuran or dihydrobenzofuran ring. For aminopropyl analogues, this is typically a propanoyl group, which creates the necessary three-carbon backbone. Subsequent chemical modifications then convert the ketone functional group into the desired primary amine.
Alternative strategies can include building the aminopropyl side chain through a Henry reaction (nitroaldol condensation), where a benzofuran-carboxaldehyde is reacted with nitroethane to form a nitropropene intermediate. This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield the final aminopropyl compound. This method is common in the synthesis of many phenethylamine (B48288) derivatives.
Precursor Chemistry and Intermediate Compounds
The synthesis of 7-APDB (hydrochloride) begins with the core molecule 2,3-dihydrobenzofuran (B1216630) . This starting material undergoes a sequence of reactions to introduce the aminopropyl side chain at the C-7 position.
A key step is the introduction of a three-carbon chain onto the 7-position of the 2,3-dihydrobenzofuran ring. This is typically achieved via a Friedel-Crafts acylation using propionyl chloride or propionic anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While electrophilic substitution on the 2,3-dihydrobenzofuran ring can potentially occur at both the C-5 and C-7 positions, reaction conditions can be optimized to favor substitution at the desired C-7 position. This acylation step yields the critical ketone intermediate, 1-(2,3-dihydrobenzofuran-7-yl)propan-1-one .
This ketone is then converted into the final amine. A common method for this transformation is reductive amination. In this process, the ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form an imine intermediate in situ. This intermediate is then immediately reduced to the primary amine, yielding racemic 7-APDB. A common reducing agent for this step is sodium borohydride (B1222165) (NaBH₄). The resulting freebase is then treated with hydrochloric acid to form the more stable hydrochloride salt.
| Compound Name | Role in Synthesis | Molecular Formula |
|---|---|---|
| 2,3-Dihydrobenzofuran | Starting Material | C₈H₈O |
| Propionyl Chloride | Acylating Agent | C₃H₅ClO |
| Aluminum Chloride | Lewis Acid Catalyst | AlCl₃ |
| 1-(2,3-dihydrobenzofuran-7-yl)propan-1-one | Ketone Intermediate | C₁₁H₁₂O₂ |
| Ammonium Acetate | Nitrogen Source | C₂H₇NO₂ |
| Sodium Borohydride | Reducing Agent | NaBH₄ |
| 7-APDB (freebase) | Final Product (pre-salt) | C₁₁H₁₅NO |
Stereochemical Considerations in Synthesis
The structure of 7-APDB contains a chiral center at the alpha-carbon of the aminopropyl side chain (the carbon atom adjacent to the nitrogen atom). This chirality means that 7-APDB can exist as two distinct enantiomers: (R)-7-APDB and (S)-7-APDB.
Standard synthetic routes, such as the reductive amination of a prochiral ketone intermediate, typically result in a racemic mixture. uwaterloo.ca A racemic mixture contains equal amounts of both the (R)- and (S)-enantiomers. The biological activity of different enantiomers can vary significantly, making the separation or selective synthesis of a single enantiomer a crucial aspect of medicinal chemistry.
The separation of these enantiomers, a process known as chiral resolution, can be achieved after the synthesis of the racemate. wikipedia.org A common method involves forming diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. These diastereomeric salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the chiral acid. Another method for separation is chiral chromatography, which uses a chiral stationary phase to physically separate the two enantiomers. researchgate.netnih.gov
Alternatively, stereospecific synthesis methods can be employed to produce a single enantiomer directly. google.comscribd.com These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction, though they are typically more complex and costly than racemic syntheses. researchgate.net
Methodological Advancements in Laboratory Synthesis of 7-APDB (hydrochloride)
Modern organic synthesis has introduced advanced methodologies that can be applied to the production of the 2,3-dihydrobenzofuran core structure with greater efficiency and selectivity. While classical methods like Friedel-Crafts acylation are robust, contemporary techniques offer improvements in terms of reaction conditions and substrate scope.
Recent advancements in organometallic catalysis have provided new ways to construct the dihydrobenzofuran ring system. For instance, palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with dienes, allow for the highly enantioselective synthesis of substituted 2,3-dihydrobenzofurans. organic-chemistry.org Another modern approach involves Rhodium(III)-catalyzed C-H activation followed by annulation with dienes to build the heterocyclic ring. organic-chemistry.org These methods offer high levels of regio- and enantiocontrol, which could be adapted to create precursors for a stereospecific synthesis of 7-APDB.
Furthermore, the use of ultrasound irradiation has been shown to promote certain reactions in the synthesis of dihydrobenzofuran derivatives, leading to shorter reaction times and higher yields under cleaner conditions. scielo.org.za Such green chemistry approaches are becoming increasingly important in laboratory synthesis. These advanced techniques, while not always necessary for small-scale synthesis, represent the forefront of chemical methodology and could be applied to produce 7-APDB and its analogues more efficiently and with greater stereochemical control.
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of novel psychoactive substances. By interacting with molecules in different ways, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary pieces of data that, when combined, reveal the precise chemical structure.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. sapphirebioscience.com Both ¹H (proton) and ¹³C (carbon) NMR are utilized to map out the specific chemical environment of each atom, allowing for the differentiation of positional isomers.
While specific spectral data for 7-APDB is not widely published, analysis of its close structural isomers, 5-APDB and 6-APDB, provides insight into the expected signals. researchgate.net For the hydrochloride salt dissolved in a solvent like deuterochloroform (CDCl₃), characteristic signals would be anticipated for the aromatic protons, the protons on the dihydrofuran ring, and the protons of the aminopropyl side chain. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in definitively assigning these proton and carbon signals and confirming the substitution pattern on the benzofuran (B130515) ring system. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for APDB Isomers (HCl salts in CDCl₃) Data extrapolated from published spectra of 5-APDB and 6-APDB and may not represent the exact values for 7-APDB. researchgate.net
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (3H) | ~6.7 - 7.1 | ~110 - 160 |
| Dihydrofuran -OCH₂- (2H) | ~4.5 | ~71 |
| Dihydrofuran -CH₂- (2H) | ~3.1 - 3.2 | ~29 |
| Side Chain -CH- (1H) | ~3.6 - 3.8 | ~48 |
| Side Chain -CH₂- (2H) | ~2.8 - 3.0 | ~40 |
| Side Chain -CH₃ (3H) | ~1.3 - 1.4 | ~18 |
Utilization of Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Attenuated Total Reflectance (ATR) is a common sampling technique used for the analysis of solid powders like 7-APDB hydrochloride. researchgate.net
The IR spectrum of 7-APDB hydrochloride is expected to show characteristic absorption bands. Broad absorptions in the 2500-3200 cm⁻¹ region are typical for the amine hydrochloride salt. Other key bands include those for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), aromatic C=C bending (~1450-1600 cm⁻¹), and the C-O-C ether stretch of the dihydrofuran ring (~1250 cm⁻¹). researchgate.net While the spectra of positional isomers are often very similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used for differentiation. researchgate.net
Table 2: Expected Characteristic IR Absorption Bands for 7-APDB Hydrochloride Based on data from isomeric and analogous compounds. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~2500-3200 (broad) | N-H stretch (amine salt) |
| ~2850-3100 | C-H stretch (aromatic and aliphatic) |
| ~1450-1600 | C=C stretch (aromatic ring) |
| ~1250 | C-O-C stretch (aryl ether) |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information. Electron ionization (EI) is a common technique used in conjunction with gas chromatography.
The mass spectra of aminopropyl-dihydrobenzofuran isomers are known to be nearly identical, making differentiation by this method alone challenging. researchgate.net The primary fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom in the aminopropyl side chain. This results in the formation of a highly stable iminium cation, [CH₃CH=NH₂]⁺, which gives rise to a characteristic base peak at an m/z of 44. researchgate.net The molecular ion (M⁺) for the free base of 7-APDB (C₁₁H₁₅NO) would be observed at m/z 177. Other fragment ions corresponding to the benzofuran portion of the molecule would also be present, though at lower relative abundances.
Table 3: Key Mass-to-Charge (m/z) Ratios in the Electron Ionization (EI) Mass Spectrum of 7-APDB Based on characteristic fragmentation of APDB isomers. researchgate.net
| m/z | Proposed Ion Fragment | Significance |
|---|---|---|
| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (Free Base) |
| 133 | [M - C₂H₆N]⁺ | Loss of aminopropyl side chain |
| 44 | [C₂H₆N]⁺ | Base Peak (iminium cation) |
Chromatographic Separation Techniques
Chromatography is essential for separating a target analyte from a mixture, which is a necessary step before identification by a detector like a mass spectrometer. The choice of chromatographic technique depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. agilent.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before entering the mass spectrometer for detection. swgdrug.org
The analysis of amphetamine-type compounds like 7-APDB by GC-MS can sometimes be improved through derivatization. researchgate.net This process involves chemically modifying the molecule, often at the primary amine group, to increase its volatility and thermal stability, leading to better peak shape and chromatographic resolution. However, direct analysis of the free base is also common. researchgate.net Positional isomers of APDB can be difficult to separate under standard GC conditions, sometimes co-eluting, which complicates identification if relying on retention time alone. researchgate.net
Table 4: Typical GC-MS Parameters for APDB Analysis Based on established methods for isomeric compounds. researchgate.netswgdrug.org
| Parameter | Typical Condition |
|---|---|
| Column | Dimethylpolysiloxane (e.g., DB-1) capillary column |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 100 °C, ramp to 300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Liquid chromatography is suitable for a wider range of compounds than GC, including those that are non-volatile or thermally labile. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. Coupling LC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity. nih.gov UHPLC utilizes smaller column particles and higher pressures to achieve faster analysis times and superior resolution compared to conventional LC. mdpi.com
For compounds like 7-APDB, reverse-phase chromatography is typically employed, using columns such as a C18. thermofisher.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives like formic acid to improve ionization. thermofisher.com MS/MS detection, particularly in Multiple Reaction Monitoring (MRM) mode, enhances specificity by monitoring a specific fragmentation transition from a precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 178) to a characteristic product ion, significantly reducing background noise and improving detection limits. This technique is particularly valuable for detecting the compound in complex biological matrices.
Differentiating Isomers and Analogues
The accurate identification of 7-APDB (hydrochloride) in forensic and research settings is complicated by the existence of its structural isomers, including 4-APDB, 5-APDB, and 6-APDB. caymanchem.comcaymanchem.comcaymanchem.com These compounds share the same molecular formula and weight, leading to identical responses in basic mass spectrometry, which necessitates more sophisticated analytical approaches for unambiguous differentiation.
Gas chromatography-mass spectrometry (GC-MS) is a primary technique employed for this purpose. However, underivatized positional isomers, particularly 5-APB and 6-APB, have been observed to co-elute under standard GC-MS conditions, making their individual identification challenging. researchgate.netresearchgate.net To overcome this, chemical derivatization is often employed. The conversion of the isomers into derivatives, such as heptafluorobutyryl (HFB) acetamido (AC), ethoxycarbonyl (EC), or methanesulfonamide (MSA) derivatives, alters their chromatographic properties, often enabling their separation. researchgate.netresearchgate.net For instance, HFB derivatization has been shown to successfully separate 2-, 3-, 4-, and 7-APBT (the thiophene analogue series), though it was not sufficient to resolve the 5- and 6-APBT isomers. researchgate.net
Further differentiation can be achieved by examining the mass spectral fragmentation patterns under electron ionization (EI). Ratios of specific mass fragments may provide clues for distinguishing between isomers. For the related APB series, it was reported that the m/z 131/132 ratio could be useful for differentiation purposes. researchgate.net Orthogonal techniques, which provide high-confidence chemical identifications, are crucial for distinguishing chemically similar analogues and isomers. ojp.gov Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide detailed structural information that can definitively differentiate positional analogues. researchgate.net
Separation of APDB Isomers by GC-MS
| Isomer Pair | Separation without Derivatization | Separation with HFB Derivatization |
|---|---|---|
| 5-APB and 6-APB | Co-elute | Not sufficiently separated |
| 4-APB and 7-APB | Separable | Separable |
Development of Reference Standards and Analytical Standards
The development and availability of high-quality reference standards are fundamental for the accurate identification and quantification of 7-APDB (hydrochloride) in analytical testing. mriglobal.org A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical laboratories. mriglobal.org In forensic and clinical toxicology, these standards are critical for ensuring the quality and accuracy of results. cerilliant.comcerilliant.com
The creation of a reference standard involves several key stages. Initially, the compound must be synthesized with high purity. Following synthesis, the material undergoes extensive characterization to confirm its identity and purity. This process utilizes a range of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy, to establish the compound's structure unequivocally. researchgate.netcerilliant.com
Certified Reference Materials (CRMs) represent the highest tier of standards and are produced by accredited bodies. cerilliant.comcerilliant.com These standards are manufactured and certified under rigorous quality systems, such as ISO Guide 34 and ISO/IEC 17025. cerilliant.com A comprehensive Certificate of Analysis (COA) accompanies each CRM, detailing the characterization data, purity assessment, and a statement of uncertainty. cerilliant.com For new compounds like 7-APDB where compendial standards are not yet available, it is the responsibility of research bodies and commercial manufacturers to synthesize and qualify these materials. mriglobal.org These analytical reference standards are intended for research and forensic applications and are essential for calibrating analytical instruments, validating methods, and serving as controls in routine analyses. caymanchem.comcaymanchem.comresearchgate.net
Key Characteristics of a Certified Reference Standard
| Characteristic | Description |
|---|---|
| Identity | Confirmed by multiple analytical techniques (e.g., NMR, MS, IR). |
| Purity | Quantitatively assessed, often ≥98%. caymanchem.com |
| Characterization | Comprehensive data provided in a Certificate of Analysis (COA). cerilliant.com |
| Traceability | Traceable to national or international standards of measurement where applicable. cerilliant.com |
| Certification | Manufactured under quality standards like ISO Guide 34 and ISO/IEC 17025. cerilliant.com |
Preclinical Pharmacology of 7 Apdb Hydrochloride
In Vitro Receptor Binding and Transporter Affinity Studies
Extensive searches of publicly available scientific literature and pharmacological databases did not yield specific in vitro receptor binding or transporter affinity data for the compound 7-APDB (hydrochloride). While this substance is recognized as a positional isomer of APDB (aminopropyl-dihydrobenzofuran), its detailed pharmacological profile does not appear to be characterized in published research. For context, related isomers such as 5-APDB and 6-APDB have been studied, but these findings cannot be directly extrapolated to 7-APDB due to the critical role of substituent placement on pharmacological activity.
Monoamine Transporter Inhibition and Substrate Activity (Serotonin, Dopamine (B1211576), Norepinephrine (B1679862) Transporters)
No specific data regarding the inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) of 7-APDB (hydrochloride) at the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET) are available in the peer-reviewed scientific literature. Furthermore, there is no published research to indicate whether 7-APDB acts as a substrate for these transporters, a mechanism that would involve transport into the presynaptic neuron and potential induction of neurotransmitter release.
G-Protein Coupled Receptor (GPCR) Interactions (e.g., Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7)
There is a lack of published data on the binding affinities or functional activities of 7-APDB (hydrochloride) at key serotonin G-protein coupled receptors, including the 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 subtypes. Anecdotal reports suggest that the 7-position substitution on the dihydrobenzofuran ring may result in a significantly different pharmacological profile compared to its 5- and 6-substituted isomers, but this has not been substantiated by formal in vitro studies.
Trace Amine-Associated Receptor 1 (TAAR1) Engagement
There is no available research to indicate whether 7-APDB (hydrochloride) interacts with the Trace Amine-Associated Receptor 1 (TAAR1). The engagement of TAAR1 by related phenethylamine (B48288) compounds is an area of active research, but specific data for 7-APDB is currently absent from the scientific record.
Histamine (B1213489) Receptor Interactions (e.g., H1 Histamine Receptor)
The interaction of 7-APDB (hydrochloride) with histamine receptors, including the H1 subtype, has not been documented in published pharmacological studies.
Neurotransmitter Release Modulation in Preclinical Preparations
No studies detailing the effects of 7-APDB (hydrochloride) on the release of neurotransmitters such as serotonin, dopamine, or norepinephrine in preclinical preparations (e.g., synaptosomes or brain slices) have been found in the scientific literature. Therefore, its capacity to act as a neurotransmitter releasing agent is currently unknown.
Data Tables
Due to the absence of specific preclinical data for 7-APDB (hydrochloride) in the scientific literature, no data tables can be generated.
Structure-Activity Relationship (SAR) Studies of 7-APDB and Related Benzofurans
The pharmacological profile of aminopropyl-dihydrobenzofurans, including 7-APDB, is significantly influenced by the position of the aminopropyl group on the benzofuran (B130515) ring structure. This substitution pattern dictates the compound's affinity and selectivity for the monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
Saturation of the furan (B31954) ring, as seen in the dihydrobenzofuran series (e.g., 5-APDB, 6-APDB), generally alters the pharmacological activity compared to their unsaturated counterparts (e.g., 5-APB, 6-APB). Within the dihydrobenzofuran class, the placement of the aminopropyl side chain at the 5-, 6-, or 7-position results in distinct pharmacological profiles.
The structure of these compounds, characterized by a fused benzene (B151609) and furan ring, provides a versatile scaffold for chemical modifications. mdpi.com The introduction of various substituents at different positions on the benzofuran core can lead to new derivatives with unique therapeutic or pharmacological properties. mdpi.com
Comparative Pharmacological Profiles with Classical Stimulants and Entactogens
The pharmacological actions of 7-APDB and related benzofurans are often compared to classical stimulants, such as amphetamine and methamphetamine, and entactogens, like MDMA. These comparisons are primarily based on their interactions with monoamine transporters and various serotonin receptors.
Classical stimulants like amphetamine and methamphetamine primarily act as potent inhibitors of DAT and NET, with significantly less activity at SERT. Amphetamine, for example, displays Ki values of approximately 0.6 µM for DAT and 0.07-0.1 µM for NET, while its affinity for SERT is much lower, with Ki values in the range of 20 to 40 µM. This pharmacological profile is associated with their characteristic psychostimulant effects.
Entactogens such as MDMA, on the other hand, generally exhibit a higher affinity for SERT compared to DAT. MDMA's Ki values for human monoamine transporters are approximately 8.29 µM for DAT, 1.19 µM for NET, and 2.41 µM for SERT. This more balanced, serotonin-predominant action is thought to underlie its distinct empathogenic and entactogenic effects.
The benzofuran derivatives often present a pharmacological spectrum that lies between that of classical stimulants and entactogens. For example, 6-APDB's inhibition of monoamine transporters is quite similar to that of MDA and MDMA. wikipedia.org In animal studies, 6-APDB fully substituted for MDMA in drug discrimination tests, indicating similar subjective effects. wikipedia.org Conversely, 5-APDB is a highly selective serotonin releasing agent, with an IC50 value of 130 nM for serotonin reuptake inhibition, compared to 7,089 nM for dopamine and 3,238 nM for norepinephrine.
While specific in vitro binding data for 7-APDB is scarce, the general profile of the aminopropyl-dihydrobenzofuran class suggests a complex interaction with the monoaminergic system that distinguishes them from both traditional stimulants and MDMA.
Interactive Data Table: Comparative Monoamine Transporter Affinity
| Compound | DAT (Ki/IC50, nM) | NET (Ki/IC50, nM) | SERT (Ki/IC50, nM) |
| Amphetamine | ~600 | ~70-100 | ~20,000-40,000 |
| Methamphetamine | ~500 | ~100 | ~10,000-40,000 |
| MDMA | ~8290 | ~1190 | ~2410 |
| 5-APDB | 7089 | 3238 | 130 |
| 6-APDB | 1997 | 980 | 322 |
| 7-APDB | Data not available | Data not available | Data not available |
Neuropharmacological Investigations in Animal Models
In Vivo Behavioral Neuropharmacology
Behavioral pharmacology provides crucial insights into how a substance affects the whole organism, offering clues to its mechanism of action and potential psychoactive effects.
Assessment of Locomotor Activity and Behavioral Stimulation
Studies specifically investigating the effect of 7-APDB hydrochloride on locomotor activity in animal models, such as open-field tests, were not found in the available scientific literature. Therefore, no data can be presented on whether 7-APDB induces hyperactivity, hypoactivity, or other changes in spontaneous movement.
Drug Discrimination Paradigms and Stimulus Generalization
Drug discrimination is a highly specific behavioral assay used to determine the subjective effects of a drug in animals. In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a control substance (e.g., saline). Once trained, they can be tested with other compounds to see if they "generalize" the training drug's stimulus, suggesting a similar subjective effect.
Despite the utility of this method for classifying psychoactive compounds, specific drug discrimination studies featuring 7-APDB as either a training drug or a test substance are not described in the reviewed literature. Consequently, there is no available data on the subjective effects of 7-APDB or its similarity to other classes of psychoactive drugs in animal models.
Reward-Related Behavioral Assays (e.g., Conditioned Place Preference)
Conditioned Place Preference (CPP) is a standard behavioral paradigm used to evaluate the rewarding or aversive properties of a substance. This test measures an animal's preference for an environment that has been previously paired with the drug.
A thorough search of the scientific literature did not yield any studies that have employed the CPP paradigm to assess the rewarding potential of 7-APDB hydrochloride. As a result, there is no experimental data to report on whether 7-APDB produces rewarding or aversive effects in this assay.
Neurochemical Alterations in Preclinical Models (e.g., Microdialysis Studies of Monoamine Levels)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), in specific brain regions of freely moving animals. This method provides direct evidence of a drug's effect on neurochemical signaling.
No microdialysis studies investigating the impact of 7-APDB hydrochloride administration on monoamine levels in the brain have been found in the public scientific domain. Therefore, the effects of 7-APDB on the release and reuptake of key neurotransmitters implicated in mood, motivation, and motor control remain uncharacterized.
Metabolism and Pharmacokinetics of 7 Apdb Hydrochloride in Preclinical Systems
In Vitro Metabolic Pathway Elucidation (e.g., Using Liver Microsomes, Hepatocytes)
In vitro studies using human and rat liver microsomes, as well as human hepatocytes, have been instrumental in elucidating the metabolic pathways of aminopropyl-dihydrobenzofuran analogues. These systems contain the primary enzymes responsible for drug metabolism.
Phase I metabolism of aminopropyl-dihydrobenzofuran analogues primarily involves oxidative reactions. For the positional isomer 5-APDB , in vitro studies with rat and human liver microsomes and human hepatocytes have identified hydroxylation as a key metabolic step. Specifically, hydroxylation occurs on the benzofuran (B130515) moiety of the molecule. This is often followed by a dehydration reaction.
For other analogues such as 6-APB and its N-methylated counterpart 6-MAPB , metabolic studies in rat urine and human liver preparations have revealed several Phase I transformations. A significant pathway for 6-MAPB is N-demethylation to its corresponding primary amine, 6-APB. Another major metabolic route for both 6-APB and 6-MAPB involves the formation of 4-carboxymethyl-3-hydroxy amphetamine and 4-carboxymethyl-3-hydroxy methamphetamine, respectively. This indicates a more complex metabolic process involving ring cleavage and subsequent modifications.
Based on these findings for its isomers, the potential Phase I metabolic transformations for 7-APDB could include:
Hydroxylation: Addition of a hydroxyl group to the benzofuran ring.
Oxidative deamination: Removal of the amino group from the aminopropyl side chain.
Ring cleavage: Opening of the dihydrofuran ring, leading to more polar metabolites.
While specific studies on the glucuronidation of 7-APDB are absent, it is a common Phase II conjugation reaction for compounds with hydroxyl groups. The hydroxylated metabolites formed during Phase I metabolism of aminopropyl-dihydrobenzofurans would be susceptible to glucuronidation. This process involves the attachment of glucuronic acid to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. Given that hydroxylation is a predicted metabolic pathway for 7-APDB, subsequent glucuronide conjugation is highly probable.
Identification and Characterization of Major and Minor Metabolites
For 5-APDB , three primary metabolites have been identified in in vitro systems. Two of these are hydroxylated metabolites on the benzofuran portion of the molecule, and the third is a reduced metabolite that may be formed through the dehydration of the hydroxylated intermediates.
In the case of 6-APB , the major metabolite identified is 4-carboxymethyl-3-hydroxy amphetamine. For 6-MAPB , the main metabolites are its N-demethylated form, 6-APB, and 4-carboxymethyl-3-hydroxy methamphetamine.
The table below summarizes the identified metabolites for the analogues of 7-APDB.
| Parent Compound | Metabolite | Metabolic Pathway |
|---|---|---|
| 5-APDB | Hydroxylated 5-APDB (M1 and M2) | Hydroxylation |
| 5-APDB | Reduced metabolite (M3) | Dehydration of hydroxylated metabolite |
| 6-APB | 4-carboxymethyl-3-hydroxy amphetamine | Ring cleavage and oxidation |
| 6-MAPB | 6-APB | N-demethylation |
| 6-MAPB | 4-carboxymethyl-3-hydroxy methamphetamine | Ring cleavage and oxidation |
Enzyme Systems Involved in 7-APDB Metabolism (e.g., Cytochrome P450 Isoforms)
The metabolism of many amphetamine-like substances is mediated by the cytochrome P450 (CYP) enzyme system. Studies on 6-MAPB have identified the specific CYP isoforms involved in its N-demethylation to 6-APB. These include CYP1A2, CYP2D6, and CYP3A4 .
Given the structural similarities, it is highly likely that the metabolism of 7-APDB is also carried out by various CYP450 enzymes. The specific isoforms involved would determine the rate of metabolism and the potential for drug-drug interactions.
The following table lists the CYP450 isoforms implicated in the metabolism of 7-APDB's analogue, 6-MAPB.
| Parent Compound | Metabolic Reaction | CYP450 Isoforms Involved |
|---|---|---|
| 6-MAPB | N-demethylation | CYP1A2, CYP2D6, CYP3A4 |
Preclinical Pharmacokinetic Parameter Determination (e.g., Absorption, Distribution, Excretion in Animal Models)
There is no publicly available data on the preclinical pharmacokinetic parameters of 7-APDB (hydrochloride), including its absorption, distribution, and excretion in any animal models. The physiological and toxicological properties of 7-APDB are currently unknown. Therefore, key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life have not been determined.
Preclinical Toxicology and Mechanistic Investigations
Cellular Toxicity Studies in Vitro (e.g., Hepatotoxicity in Cellular Models)
In vitro cellular toxicity studies are crucial for assessing the potential of a chemical to cause harm to cells. These studies often utilize cultured cells, including primary cells isolated from tissues or immortalized cell lines, to investigate cytotoxicity. Hepatotoxicity, or liver cell damage, is a common focus of these assays due to the liver's central role in metabolizing foreign compounds.
Standard assays would typically measure various endpoints to determine cellular health, such as:
Cell Viability: Assays like the MTT or neutral red uptake assays are used to quantify the number of living cells after exposure to the test compound.
Membrane Integrity: The release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium can indicate cell membrane damage.
Mitochondrial Function: Mitochondrial dysfunction is a key mechanism of cellular injury and can be assessed by measuring parameters like mitochondrial membrane potential or ATP production.
Apoptosis and Necrosis: Specific assays can distinguish between these two modes of cell death, providing insights into the mechanism of toxicity.
Despite the importance of such studies, no specific data from in vitro cellular toxicity assessments of 7-APDB (hydrochloride) in any cell model, including hepatotoxicity models, are currently available in the scientific literature.
Organ System-Specific Mechanistic Toxicity in Animal Models (e.g., Neurotoxicity, Cardiotoxicity)
Animal models are essential for understanding how a substance may affect specific organ systems within a living organism. These studies can reveal potential target organs for toxicity and provide insights into the mechanisms of action. For a compound like 7-APDB, which is structurally related to psychoactive substances, investigations into neurotoxicity and cardiotoxicity would be of particular importance.
Neurotoxicity studies in animal models, such as rodents, would typically involve behavioral assessments (e.g., motor activity, learning and memory tests), histopathological examination of brain tissue to identify neuronal damage, and neurochemical analyses to measure changes in neurotransmitter levels.
Cardiotoxicity studies would involve monitoring cardiovascular parameters like heart rate, blood pressure, and electrocardiogram (ECG) readings in animal models. Histopathological analysis of heart tissue would also be performed to look for any structural damage to cardiomyocytes.
Currently, there are no published studies detailing the effects of 7-APDB (hydrochloride) on any organ system in animal models. Therefore, its potential for neurotoxicity, cardiotoxicity, or any other organ-specific toxicity remains uninvestigated.
Reactive Metabolite Formation and Bioactivation Pathways
The metabolism of a chemical can sometimes lead to the formation of reactive metabolites, which are chemically unstable and can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. researchgate.net The process by which a parent compound is converted to a reactive species is known as bioactivation. researchgate.net
Investigating reactive metabolite formation typically involves:
In vitro incubation of the compound with liver microsomes or hepatocytes, which contain the metabolic enzymes (e.g., cytochrome P450s) responsible for biotransformation.
Trapping agents, such as glutathione (B108866) (GSH), are often included in these incubations. Reactive metabolites will form adducts with these trapping agents, which can then be detected and characterized using analytical techniques like mass spectrometry.
There is no information available in the scientific literature regarding the metabolism of 7-APDB (hydrochloride) or its potential to form reactive metabolites. The bioactivation pathways for this specific compound have not been elucidated.
Molecular and Cellular Mechanisms Underlying Preclinical Toxicity
Understanding the molecular and cellular mechanisms of toxicity is key to predicting and mitigating adverse effects. This level of investigation aims to identify the specific molecular targets and cellular pathways that are disrupted by a toxic substance. nih.gov
Mechanistic studies could explore a wide range of cellular processes, including:
Receptor binding and signaling pathway modulation.
Enzyme inhibition or induction.
Induction of oxidative stress and cellular antioxidant responses.
Genotoxicity and DNA damage responses.
Disruption of cellular homeostasis (e.g., calcium signaling).
As there are no preclinical toxicity findings for 7-APDB (hydrochloride), the molecular and cellular mechanisms underlying any potential toxicity are entirely unknown.
Regulatory and Forensic Science Implications for Research
Nomenclature and Classification of 7-APDB (hydrochloride) in Regulatory Frameworks
7-APDB (hydrochloride) is chemically known as 1-(2,3-dihydro-1-benzofuran-7-yl)propan-2-amine hydrochloride caymanchem.com. As a derivative of the benzofuran (B130515) class of compounds, its regulatory status is often determined by its structural similarity to other controlled substances.
In the United States , while 7-APDB may not be explicitly listed as a scheduled substance under the Controlled Substances Act (CSA), it is likely to be considered a controlled substance analogue scitegrity.comcolorado-drug-crimes-lawyer.comusdoj.gov. The Federal Analogue Act allows for any substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance, and is intended for human consumption, to be treated as a controlled substance scitegrity.comcolorado-drug-crimes-lawyer.comusdoj.gov. Given that other benzofuran compounds with psychoactive effects have been placed in Schedule I, it is probable that 7-APDB would be classified similarly if encountered in a forensic context usc.eduwikipedia.org. The placement of a substance into a schedule is based on its medical use, potential for abuse, and safety or dependence liability wikipedia.orgdea.gov. Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision wikipedia.org.
In the United Kingdom , the Misuse of Drugs Act 1971 and its subsequent amendments provide the framework for drug control wikipedia.orglegislation.gov.uk. Many benzofuran derivatives fall under the scope of this legislation. The Act classifies drugs into Class A, B, and C, with Class A carrying the most severe penalties wikipedia.orgrelease.org.uk. Given that related compounds have been classified, it is highly probable that 7-APDB would be considered a Class B substance, or potentially Class A if prepared for injection wikipedia.orgrelease.org.uk. The Home Secretary has the authority to issue a Temporary Class Drug Order (TCDO) for new substances causing concern, which would temporarily classify the substance, usually as Class B, pending a review by the Advisory Council on the Misuse of Drugs (ACMD) release.org.uk.
In the European Union , the regulation of NPS is addressed through a coordinated system. While specific legislation can vary between member states, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) plays a crucial role in identifying and assessing the risks of new substances. Based on these assessments, control measures can be implemented across the EU.
The following table summarizes the likely regulatory classification of 7-APDB (hydrochloride) in key jurisdictions:
| Jurisdiction | Regulatory Framework | Likely Classification of 7-APDB (hydrochloride) | Basis for Classification |
| United States | Controlled Substances Act (CSA) | Schedule I Analogue | Structural and pharmacological similarity to other Schedule I benzofurans. scitegrity.comcolorado-drug-crimes-lawyer.comusdoj.govwikipedia.org |
| United Kingdom | Misuse of Drugs Act 1971 | Class B or Class A (if prepared for injection) | General classification of benzofuran derivatives and related compounds. wikipedia.orgrelease.org.uk |
| European Union | EU Regulations on NPS | Controlled Substance | Risk assessment based on chemical structure, pharmacological effects, and potential for harm. |
Impact of Legal Scheduling on Research Accessibility and Methodologies
The classification of a compound as a Schedule I or Class A substance has a profound impact on the accessibility of that compound for research and the methodologies that can be employed.
In the United States, researchers wishing to study a Schedule I substance must navigate a complex and often lengthy regulatory process. This includes obtaining a registration from the Drug Enforcement Administration (DEA), which involves rigorous background checks, security protocols for storage, and detailed record-keeping of all controlled substances wikipedia.org. Furthermore, research protocols must be approved by the Food and Drug Administration (FDA) and an Institutional Review Board (IRB) wikipedia.org. These requirements create significant administrative and financial burdens, which can deter or delay valuable research wikipedia.org. Access to the substance itself is also restricted, with researchers often needing to obtain it from a limited number of DEA-approved suppliers wikipedia.org.
Similarly, in the United Kingdom, a Home Office license is required for research involving Class A drugs. The process of obtaining this license can be time-consuming and may not align with the timelines of research grants, thereby creating a barrier to conducting studies wikipedia.org.
These regulatory hurdles directly influence research methodologies. For instance, the stringent security and record-keeping requirements can make it challenging to conduct large-scale or multi-site studies. The limited availability of the substance may also restrict the scope of research. Furthermore, the stigma associated with Schedule I substances can sometimes make it difficult to secure funding and institutional support for research.
Role in Forensic Drug Analysis and Identification of NPS
The proliferation of NPS, including benzofuran derivatives like 7-APDB, presents a significant challenge for forensic laboratories. The primary role of forensic drug analysis in this context is the accurate identification of these substances in seized materials and biological samples ojp.gov.
A variety of analytical techniques are employed for the identification of NPS. Presumptive tests, such as color tests, can provide an initial indication of the presence of a certain class of compounds, but they are not specific release.org.uk. Confirmatory tests are necessary for unequivocal identification. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic toxicology for the separation and identification of volatile compounds release.org.uk. For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) are often preferred release.org.uk.
A particular challenge in the forensic analysis of NPS is the differentiation of positional isomers, which have the same molecular formula and weight but differ in the arrangement of atoms. Isomers of APDB, such as 5-APDB, 6-APDB, and 7-APDB, can have very similar mass spectra, making their differentiation by GC-MS alone difficult nih.govnih.gov. Advanced techniques such as gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) have shown promise in distinguishing between drug isomers due to its ability to provide ring-position specific spectral data nih.gov.
The following table outlines the common analytical techniques used in the forensic identification of NPS like 7-APDB:
| Analytical Technique | Principle | Application in NPS Identification | Strengths and Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their chemical properties and identifies them by their mass spectrum. | Widely used for the identification of many NPS. | May not be suitable for non-volatile compounds and can have difficulty differentiating isomers. release.org.uk |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase and identifies them by their mass spectrum. | Effective for non-volatile and thermally labile NPS. | Can provide better differentiation of some isomers compared to GC-MS. release.org.uk |
| High-Performance Liquid Chromatography (HPLC) | A type of liquid chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster analysis. | Used for the separation and quantification of NPS. | Often coupled with a mass spectrometer for identification. |
| Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) | A chromatographic technique coupled with a VUV detector that provides absorbance spectra in the vacuum ultraviolet region. | Shows promise in the differentiation of positional isomers of NPS. nih.govnih.gov | Provides complementary information to mass spectrometry. nih.gov |
Ethical Considerations in Research with Controlled Benzofuran Analogues
Research involving controlled psychoactive substances, particularly those with entactogenic or hallucinogenic properties like some benzofuran analogues, necessitates a robust ethical framework to ensure the safety and well-being of participants. The core ethical principles of respect for persons, beneficence, and justice are paramount ucmerced.edudouglascollege.canih.gov.
A key ethical challenge is the process of obtaining informed consent uci.edunih.govhhs.govucsf.edunih.gov. The subjective and often profound psychological effects of these substances can be difficult to communicate to potential participants who have not had similar experiences nih.gov. Therefore, the informed consent process must be comprehensive, ensuring that participants are fully aware of the potential risks, including the possibility of challenging psychological experiences, and the potential for long-lasting changes in perception and mood uci.edu. The consent process should be an ongoing dialogue rather than a one-time event uci.eduucsf.edu.
Participant vulnerability is another critical consideration. Individuals with pre-existing mental health conditions may be more susceptible to adverse reactions. Researchers have an ethical obligation to carefully screen participants and to have robust safety protocols in place, including the presence of trained professionals who can provide support during and after the administration of the substance.
The therapeutic or research setting plays a crucial role in shaping the participant's experience. A safe, supportive, and well-controlled environment is essential to minimize the risk of adverse events and to maximize the potential for therapeutic or scientific benefit.
Finally, researchers must be mindful of the potential for public hype and misconceptions surrounding psychoactive substances. It is essential to communicate research findings accurately and responsibly to avoid sensationalism and to contribute to an evidence-based understanding of these compounds.
The following table summarizes key ethical considerations in research with controlled benzofuran analogues:
| Ethical Principle | Key Considerations | Best Practices in Research |
| Respect for Persons | Informed and voluntary consent; protection of vulnerable populations. | Comprehensive and ongoing informed consent process; thorough participant screening. ucmerced.eduuci.edunih.govhhs.govucsf.edunih.gov |
| Beneficence | Maximizing potential benefits while minimizing potential harms. | Robust safety protocols; trained personnel to manage adverse events; well-controlled research setting. |
| Justice | Fair and equitable selection of participants. | Avoidance of coercion or undue inducement; equitable access to research opportunities. ucmerced.edu |
| Scientific Integrity | Responsible conduct of research and dissemination of findings. | Rigorous study design; accurate and balanced reporting of results to avoid public misconceptions. |
Emerging Research Areas and Future Directions for 7 Apdb Hydrochloride
Development of Novel Analytical Techniques for Trace Analysis
The detection of novel psychoactive substances, often present in minute quantities, necessitates the development of highly sensitive and specific analytical methods. nih.govrsc.org For compounds like 7-APDB, which may be found in complex matrices, trace analysis is critical for forensic and research purposes. Future research is focused on moving beyond traditional techniques to adopt more advanced and rapid methodologies.
Emerging techniques that show promise for the trace analysis of NPS, including 7-APDB, include:
Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): This technique offers an advantage by providing compound-specific absorption spectra, which can aid in the identification and deconvolution of substances in a mixture. uni-rostock.de Its potential for robust, quantifiable analysis makes it a strong candidate for development in forensic applications involving benzofurans. uni-rostock.de
Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS): This method allows for the rapid analysis of trace drugs directly from swipe materials without extensive sample preparation. rsc.org It has demonstrated improved sensitivity and reproducibility compared to traditional DART-MS, with detection limits in the picogram to nanogram range, making it highly suitable for screening trace amounts of compounds like 7-APDB. rsc.org
Ion-Selective Electrodes and Electrochemical Sensors: Modern electroanalytical chemistry continues to produce novel sensors that could be adapted for the detection of specific molecular structures. nih.gov The development of an electrode selective for the aminopropyl-dihydrobenzofuran moiety could offer a portable and immediate detection method.
The primary goal in this area is to develop methods that are not only sensitive but also rapid, inexpensive, and portable, allowing for on-site analysis in forensic contexts. nih.govresearchgate.net
Advanced Computational Modeling and Chemoinformatics
Computational chemistry and chemoinformatics provide powerful in silico tools to predict the properties and biological interactions of molecules like 7-APDB, accelerating research and guiding laboratory experiments. nih.gov These approaches are essential for understanding structure-activity relationships (SAR) within the benzofuran (B130515) class.
Key areas of computational research include:
Molecular Docking: This technique simulates the binding of a ligand (e.g., 7-APDB) to the active site of a target protein, such as monoamine transporters or serotonin (B10506) receptors. nih.gov By predicting binding affinities and conformations, docking studies can help rationalize the pharmacological profile of 7-APDB and its analogs.
Pharmacokinetic (ADMET) Prediction: Chemoinformatics tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com For instance, predicting water solubility (LogS) is crucial in early-stage research as it influences bioavailability. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding. scienceopen.com This can elucidate the specific interactions that stabilize 7-APDB at its target sites.
Force Field Analysis: Using software like Avogadro, researchers can perform energy minimization calculations with various force fields (e.g., UFF, GAFF) to determine the most stable three-dimensional conformation of the 7-APDB molecule, which is a prerequisite for accurate docking and simulation studies. mdpi.com
These computational approaches enable the high-throughput screening of virtual libraries of related compounds, helping to identify novel analogs with potentially interesting pharmacological profiles for further synthesis and investigation. nih.govnih.gov
Investigation of Long-Term Preclinical Effects and Adaptations
While acute pharmacological effects of benzofurans have been characterized in vitro, a significant knowledge gap exists regarding the long-term preclinical effects and neurobiological adaptations resulting from sustained administration of 7-APDB. Preclinical studies, typically in animal models, are essential for understanding potential chronic impacts on various organ systems.
Future preclinical research directions would logically focus on:
Central Nervous System (CNS) Adaptations: Investigating changes in receptor density, monoamine transporter expression, and signaling pathways following chronic exposure. The developing brain is known to be particularly vulnerable, making studies in adolescent animal models pertinent. nih.gov
Cardiovascular and Hemodynamic Effects: Given that some related compounds interact with receptors associated with cardiovascular function (e.g., 5-HT2B), long-term studies are needed to assess potential impacts on cardiac tissue and hemodynamics. nih.govnih.gov
Hepatic and Renal Function: The liver and kidneys are primary sites of drug metabolism and excretion. nih.gov Long-term studies would involve monitoring liver enzyme levels and kidney function to assess the cumulative impact of the compound and its metabolites.
The absence of such studies for 7-APDB represents a major void in the scientific literature. Establishing the long-term preclinical profile is a critical step toward a comprehensive understanding of the molecule.
Synthesis and Characterization of Novel Benzofuran Analogues with Modified Pharmacological Profiles
The synthesis of novel analogues is a cornerstone of medicinal chemistry and pharmacology, used to probe structure-activity relationships (SAR). By systematically modifying the structure of 7-APDB, researchers can understand how chemical changes affect its interaction with biological targets. The benzofuran class, including 7-APDB and its positional isomers, exhibits significant variation in pharmacological profiles despite having very similar structures. nih.govnih.gov
Key research findings and future directions include:
Positional Isomerism: The position of the aminopropyl group on the benzofuran ring dramatically influences pharmacological activity. For example, 7-APB shows low potency at the serotonin transporter (SERT), whereas 5-APB and 6-APB are potent inhibitors. nih.gov This highlights the importance of synthesizing and characterizing all positional isomers to build a complete SAR profile.
Transporter Selectivity: Dihydrobenzofuran analogues like 5-APDB and 6-APDB tend to have low dopamine (B1211576) transporter (DAT) to SERT inhibition ratios, indicating greater serotonergic versus dopaminergic activity. nih.gov In contrast, unsaturated benzofurans like 4-APB and 7-APB exhibit higher DAT:SERT ratios. nih.gov Future work could involve synthesizing novel analogues with fine-tuned selectivity between these transporters.
Receptor Interaction: Many benzofurans are not only monoamine releasers/reuptake inhibitors but also interact directly with serotonin receptors, particularly 5-HT2A and 5-HT2B subtypes. researchgate.net 7-APB, for instance, is unique among several tested analogues for showing submicromolar binding affinity at the 5-HT1A receptor. nih.gov Synthesizing new molecules could aim to modulate these receptor interactions to separate transporter effects from direct receptor agonism.
| Compound | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Ratio |
|---|---|---|---|---|
| 7-APB | 230 | 2100 | 15000 | 0.14 |
| 4-APB | 160 | 1300 | 11000 | 0.12 |
| 5-APB | 200 | 850 | 410 | 2.07 |
| 6-APB | 120 | 790 | 890 | 0.89 |
| 5-APDB | 1093 | >30000 | 695 | >43.2 |
Data extracted from Rickli et al. (2015). The DAT:SERT ratio is calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀). A higher ratio suggests greater dopaminergic selectivity relative to serotonergic activity. nih.gov
Addressing Knowledge Gaps in the Academic Understanding of 7-APDB (hydrochloride)
A comprehensive review of the current scientific landscape reveals several critical knowledge gaps concerning 7-APDB. lennartnacke.comeveryauthorpub.com Addressing these gaps is essential for building a complete scientific profile of the compound. Following established frameworks for identifying research gaps, the primary voids can be categorized as follows: ulisboa.ptresearchgate.net
Empirical Gap: There is a pronounced lack of empirical data for 7-APDB itself. While some studies group it with other benzofurans, detailed characterization, particularly for the 7-position isomer, is often missing. nih.gov Crucially, there is an absence of published in vivo studies and a complete lack of data on its long-term preclinical effects, as noted in section 9.3.
Methodological Gap: Specific, validated analytical methods for the routine identification and quantification of 7-APDB in complex matrices are not well-established in the literature. researchgate.net While general methods for NPS exist, tailored and optimized techniques for 7-APDB are needed to ensure reliable results in forensic and research settings.
Knowledge Gap: The complete metabolic fate of 7-APDB in humans remains uninvestigated. Identifying its major metabolites is crucial for both analytical detection and for understanding its full pharmacological and toxicological profile. Furthermore, the application of advanced computational models specifically to 7-APDB has not been reported, leaving its predicted interactions and properties largely unexplored. researchgate.net
Future research should be strategically directed to fill these voids. A systematic approach, beginning with fundamental characterization and progressing to more complex preclinical and metabolic studies, will be necessary to construct a thorough and scientifically robust understanding of 7-APDB (hydrochloride).
Q & A
Q. What statistical models are appropriate for analyzing dose-response relationships in 7-APDB hydrochloride neurobehavioral assays?
- Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups and assess effect sizes via Cohen’s d .
Q. How can researchers validate novel bioanalytical methods for 7-APDB hydrochloride in complex matrices (e.g., cerebrospinal fluid)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
